1-(2-Methyl-allyloxy)-pentane
Description
1-(2-Methyl-allyloxy)-pentane is an ether derivative characterized by a pentane backbone substituted with a 2-methyl-allyloxy group.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoxy)pentane |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-10-8-9(2)3/h2,4-8H2,1,3H3 |
InChI Key |
KYXJCNVEMKFJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ether Derivatives
- 2,2-Bis(pentyloxy)propane (CAS 10076-57-0) : This compound features two pentyloxy groups attached to a propane core. Unlike 1-(2-Methyl-allyloxy)-pentane, its linear ether chains lack unsaturated bonds, resulting in lower reactivity. The branched structure of this compound may confer higher polarity and boiling point due to the allyl group’s electron-rich double bond .
- Diethyl Ether : A simple ether with two ethyl groups. While diethyl ether (boiling point ~35°C) is highly volatile, this compound’s longer carbon chain and allyl substituent likely increase its boiling point and reduce flammability compared to smaller ethers .
Allyl-Substituted Compounds
- E-1-[1-(1-Naphthalenylmethylene)-1H-inden-3-yl]pentane (JWH-176): A synthetic cannabinoid with a pentane chain attached to a complex aromatic system. While structurally distinct, its pentane backbone highlights how alkyl chains influence lipophilicity and solubility in biological systems. The allyloxy group in this compound offers less steric hindrance, enabling easier participation in addition reactions .
Physical and Chemical Properties
Solubility and Polarity
- In contrast, this compound’s ether oxygen and allyl group enhance polarity, improving miscibility with moderately polar solvents like dichloromethane or diethyl ether .
- 3-Pentanone: A ketone with higher polarity than ethers. While 3-pentanone (boiling point ~102°C) has strong dipole-dipole interactions, this compound’s boiling point is expected to fall between pentane (~36°C) and diethyl ether (~35°C), adjusted by its molecular weight .
Reactivity
- Allyl Ethers : The allyl group in this compound allows participation in electrophilic additions (e.g., bromination) and Diels-Alder reactions, unlike saturated ethers like 2,2-bis(pentyloxy)propane. This reactivity is absent in simple alkanes like pentane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
